molecular formula C24H16N4S B1674623 2,3,4,5-Tetra(4-pyridyl)thiophene CAS No. 64048-12-0

2,3,4,5-Tetra(4-pyridyl)thiophene

Cat. No. B1674623
CAS RN: 64048-12-0
M. Wt: 392.5 g/mol
InChI Key: USWLOKMMUTWFMD-UHFFFAOYSA-N
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Description

2,3,4,5-Tetra(4-pyridyl)thiophene, also known as GANT58, is a compound with the molecular formula C24H16N4S and a molecular weight of 392.5 g/mol . It is known to inhibit Hh signaling downstream of smo and sufu.


Synthesis Analysis

The synthesis of thiophene derivatives, including 2,3,4,5-Tetra(4-pyridyl)thiophene, often involves heterocyclization of various substrates . A new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation (MW) has been disclosed to provide 2,3,5-trisubstituted thiophene derivatives .


Molecular Structure Analysis

The molecular structure of 2,3,4,5-Tetra(4-pyridyl)thiophene allows it to coordinate to metal centers with diverse modes . It has been used in the construction of coordination frameworks with zeolite-like topologies .


Chemical Reactions Analysis

Reactions of tetrahedral Cu (I) and Ag (I) cations with 2,3,4,5-tetra (4-pyridyl)thiophene have been reported, allowing targeted construction of coordination frameworks with zeolite-like topologies .


Physical And Chemical Properties Analysis

2,3,4,5-Tetra(4-pyridyl)thiophene is a white to pale yellow compound that is soluble in DMSO . It has a molecular weight of 392.48 g/mol .

Scientific Research Applications

Chemical Properties and Uses

“2,3,4,5-Tetra(4-pyridyl)thiophene” is a chemical compound with the molecular formula C24H16N4S and a molecular weight of 392.48 . It is a yellow solid that is soluble in DMSO . This compound is used as an inhibitor of GLI1-induced transcription, affecting the functional aspects of cell growth, differentiation, and activation . The modulatory ability of this drug is critical to the maintenance of self-tolerance, immune suppression, and tumor immunosurveillance involved in T regulatory cells .

Biological Activity

This compound is an antagonist of gli that inhibits gli1-induced transcription with an IC50 value of 5 μm . GLI1 is a human glioblastoma isolated protein which belongs to the GLI protein family. GLI proteins act as effectors in the hedgehog signaling pathway and get involved in cell proliferation, determination, and patterning during embryo development .

Pharmaceutical Applications

“2,3,4,5-Tetra(4-pyridyl)thiophene” is used in the pharmaceutical industry as a medicine intermediate . It is used in the synthesis of various drugs and has the potential to be used in the development of new drugs .

Coordination Frameworks

Reactions of tetrahedral Cu () and Ag () cations with 2,3,4,5-tetra (4-pyridyl)thiophene allow the targeted construction of coordination frameworks with zeolite-like, 4.8, topologies . This suggests potential applications in materials science, particularly in the design and synthesis of new materials with unique properties .

Synthesis of Thiophene Derivatives

“2,3,4,5-Tetra(4-pyridyl)thiophene” can be used in the synthesis of thiophene derivatives . Thiophene derivatives have a wide range of applications in various fields, including organic electronics, dyes, and pharmaceuticals .

Inhibition of Hedgehog Signaling Pathway

“2,3,4,5-Tetra(4-pyridyl)thiophene” is considered to inhibit the hedgehog signaling pathway downstream of SuFu and Smo . This suggests potential applications in the treatment of diseases associated with aberrant hedgehog signaling, such as certain types of cancer .

Mechanism of Action

Safety and Hazards

In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution .

Future Directions

The future directions of 2,3,4,5-Tetra(4-pyridyl)thiophene research could involve further exploration of its inhibitory effects on the Hh signaling pathway. Its potential in the construction of coordination frameworks with zeolite-like topologies could also be further investigated .

properties

IUPAC Name

4-(2,4,5-tripyridin-4-ylthiophen-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N4S/c1-9-25-10-2-17(1)21-22(18-3-11-26-12-4-18)24(20-7-15-28-16-8-20)29-23(21)19-5-13-27-14-6-19/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWLOKMMUTWFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(SC(=C2C3=CC=NC=C3)C4=CC=NC=C4)C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20291438
Record name 4,4',4'',4'''-(Thiene-2,3,4,5-tetrayl)tetrapyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetra(4-pyridyl)thiophene

CAS RN

64048-12-0
Record name 64048-12-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75503
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4',4'',4'''-(Thiene-2,3,4,5-tetrayl)tetrapyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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